
Pyrrolidinyl urea derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinyl urea derivative 4 is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound has shown potential in various therapeutic applications, particularly as an inhibitor of tropomyosin-related kinase A (TrkA), which is involved in pain, cancer, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidinyl urea derivative 4 typically involves the reaction of a pyrrolidine derivative with an isocyanate. One common method includes the following steps:
Preparation of Intermediate: The intermediate compound is prepared by reacting a pyrrolidine derivative with an appropriate reagent under controlled conditions.
Formation of Urea Derivative: The intermediate is then reacted with an isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinyl urea derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidinyl urea derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of TrkA, making it useful in studying signal transduction pathways.
Medicine: Potential therapeutic agent for treating pain, cancer, and neurodegenerative diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 4 involves its interaction with TrkA receptors. The compound binds to the active site of TrkA, inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets include nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which play crucial roles in neuronal function .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Known for their anticancer and antibacterial properties.
Prolinol: A pyrrolidine derivative used in the synthesis of chiral compounds.
Uniqueness: Pyrrolidinyl urea derivative 4 is unique due to its specific inhibition of TrkA, which makes it a promising candidate for targeted therapies in pain management and cancer treatment. Its ability to modulate neurotrophic signaling pathways sets it apart from other pyrrolidine derivatives .
Properties
Molecular Formula |
C28H29ClF3N7O2 |
|---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
1-[2-(3-chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C28H29ClF3N7O2/c1-16-26(18-12-33-37(2)13-18)36-39(24-6-4-5-20(29)25(24)32)27(16)35-28(40)34-23-15-38(9-10-41-3)14-19(23)17-7-8-21(30)22(31)11-17/h4-8,11-13,19,23H,9-10,14-15H2,1-3H3,(H2,34,35,40)/t19-,23+/m0/s1 |
InChI Key |
RFVRMWNCZARMFM-WMZHIEFXSA-N |
Isomeric SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[[6-[2-(Dimethylamino)ethylamino]pyridin-3-yl]amino]pyrimidin-4-yl]-2-(3-fluoropyrrolidin-1-yl)benzonitrile](/img/structure/B10835967.png)
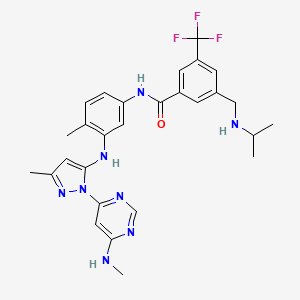
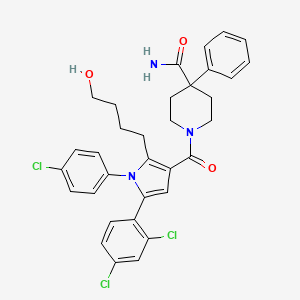
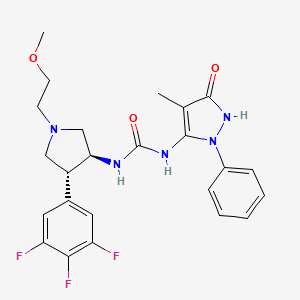

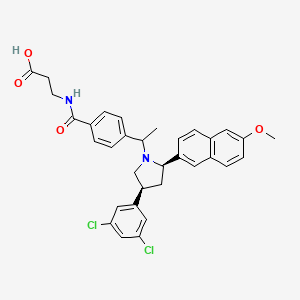
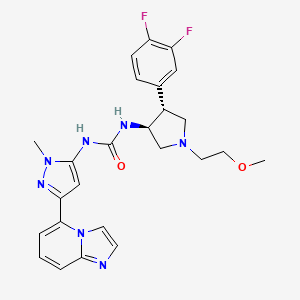
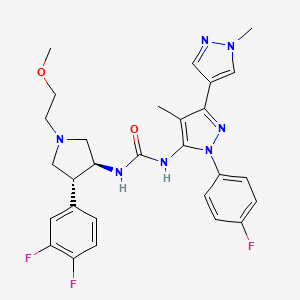
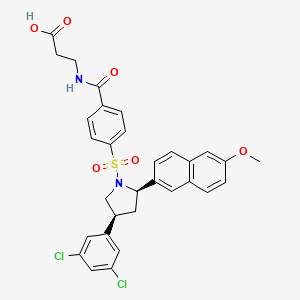
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)
![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
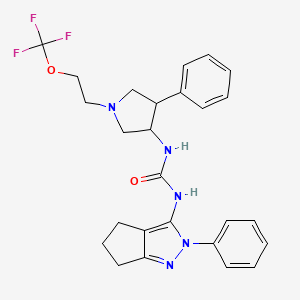
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
![Pyrrolo[2,3-d]pyrimidine derivative 24](/img/structure/B10836070.png)
